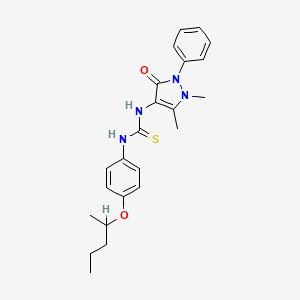
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an antipyryl group, a phenyl group substituted with a 1-methylbutoxy moiety, and a thiourea functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea typically involves the reaction of 4-antipyryl chloride with p-(1-methylbutoxy)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and antipyryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of thioureas are often explored for their pharmacological activities. This compound could be investigated for its potential as a therapeutic agent.
Industry
In industry, thiourea derivatives are used in the production of polymers, dyes, and other materials. This compound may have applications in these areas as well.
作用機序
The mechanism of action of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. The pathways involved would vary based on the specific application and target.
類似化合物との比較
Similar Compounds
Thiourea: The parent compound of thiourea derivatives.
4-Antipyryl Thiourea: A similar compound with an antipyryl group and a thiourea group.
Phenylthiourea: A compound with a phenyl group and a thiourea group.
Uniqueness
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is unique due to the presence of both the antipyryl and phenyl groups substituted with a 1-methylbutoxy moiety. This combination of functional groups may confer unique chemical and biological properties, making it distinct from other thiourea derivatives.
特性
CAS番号 |
73953-54-5 |
|---|---|
分子式 |
C23H28N4O2S |
分子量 |
424.6 g/mol |
IUPAC名 |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-pentan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C23H28N4O2S/c1-5-9-16(2)29-20-14-12-18(13-15-20)24-23(30)25-21-17(3)26(4)27(22(21)28)19-10-7-6-8-11-19/h6-8,10-16H,5,9H2,1-4H3,(H2,24,25,30) |
InChIキー |
WWMHHDDCSFRBGR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)OC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


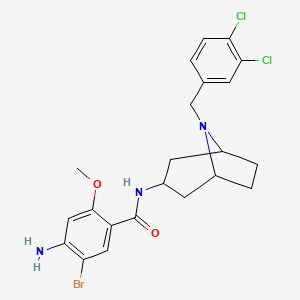
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
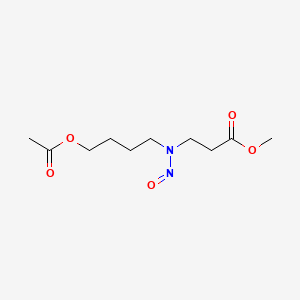

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
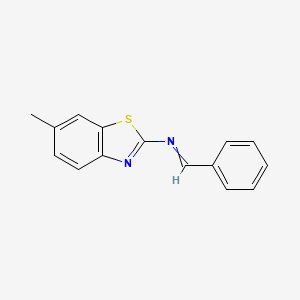

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
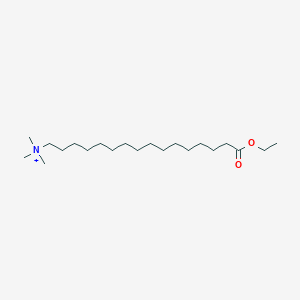
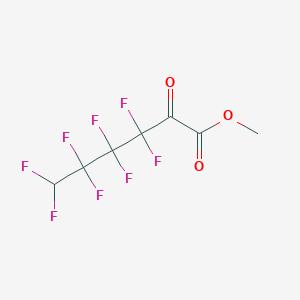
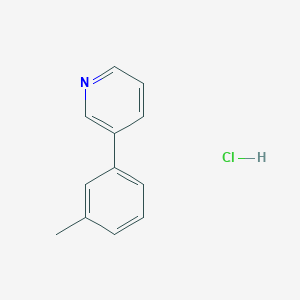
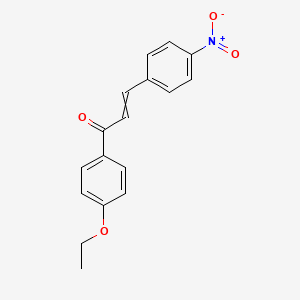
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
